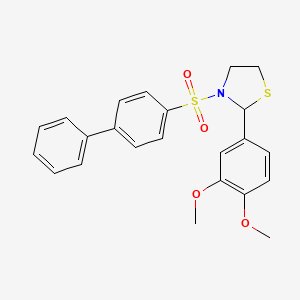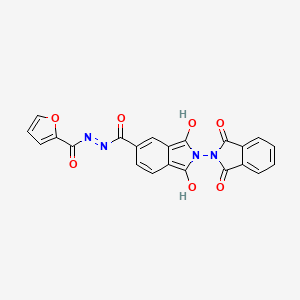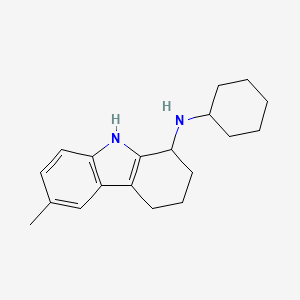
3-(4-biphenylylsulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-biphenylylsulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine, commonly known as BPT or BPTES, is a small molecule inhibitor of glutaminase, an enzyme that converts glutamine to glutamate in the cell. Glutaminase is a critical enzyme in cancer cells, as it provides the necessary glutamate for energy production and biosynthesis. BPT has shown promising results in preclinical studies for the treatment of cancer, making it an exciting area of research.
作用機序
BPT inhibits glutaminase, an enzyme that converts glutamine to glutamate in the cell. Glutamate is a critical metabolite for cancer cells, as it provides the necessary energy and biosynthetic precursors for cell growth and proliferation. By inhibiting glutaminase, BPT deprives cancer cells of this essential nutrient, leading to cell death.
Biochemical and Physiological Effects:
BPT has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPT also inhibits the mTOR pathway, a critical signaling pathway that regulates cell growth and proliferation. BPT has been shown to induce autophagy, a cellular process that degrades damaged or unnecessary cellular components, in cancer cells.
実験室実験の利点と制限
BPT has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for glutaminase. However, BPT has some limitations, including its poor solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for BPT research, including:
1. Combination therapy: BPT has shown promising results in combination with other chemotherapy drugs, and further studies are needed to optimize the dosing and scheduling of combination therapy.
2. Targeting other metabolic pathways: Glutaminase is one of several metabolic enzymes that are critical for cancer cell growth and proliferation. Further studies are needed to identify other metabolic targets that can be exploited for cancer therapy.
3. Development of new analogs: BPT is a promising lead compound for the development of new glutaminase inhibitors. Further studies are needed to optimize the structure and activity of BPT analogs for improved efficacy and safety.
In conclusion, BPT is a promising compound for the treatment of cancer, with a unique mechanism of action targeting glutaminase. Further research is needed to optimize its use in combination therapy and to develop new analogs for improved efficacy and safety.
合成法
BPT can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde, 4-bromobiphenyl, and thiourea. The reaction proceeds through a cyclization step to form the thiazolidine ring, followed by the addition of the biphenylsulfonyl group. The final product can be purified by chromatography and characterized by spectroscopic methods.
科学的研究の応用
BPT has been extensively studied in preclinical models of cancer, where it has shown significant anti-tumor activity. BPT inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer, both in vitro and in vivo. BPT has also been shown to sensitize cancer cells to other chemotherapy drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S2/c1-27-21-13-10-19(16-22(21)28-2)23-24(14-15-29-23)30(25,26)20-11-8-18(9-12-20)17-6-4-3-5-7-17/h3-13,16,23H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGHPNRXTSRKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)
![8-(3-furylmethyl)-1-(2-methoxyethyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5133475.png)
![3-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5133481.png)
![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133491.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5133507.png)


![methyl 4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B5133521.png)


![3-chloro-1-(4-ethylphenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5133543.png)
![3-(2,5-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5133549.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)
![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5133557.png)